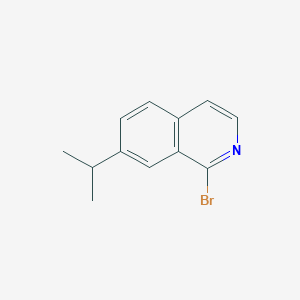1-Bromo-7-(propan-2-YL)isoquinoline
CAS No.:
Cat. No.: VC17691253
Molecular Formula: C12H12BrN
Molecular Weight: 250.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12BrN |
|---|---|
| Molecular Weight | 250.13 g/mol |
| IUPAC Name | 1-bromo-7-propan-2-ylisoquinoline |
| Standard InChI | InChI=1S/C12H12BrN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3 |
| Standard InChI Key | HPEFHTPJSCCRII-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C=CN=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Bromo-7-(propan-2-yl)isoquinoline belongs to the isoquinoline family, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. The bromine substituent at position 1 introduces electronegativity and steric hindrance, while the isopropyl group at position 7 contributes to hydrophobic interactions. The molecular formula is C₁₃H₁₂BrNO₂, with a molar mass of 294.14 g/mol .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2137657-69-1 |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.14 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
| Solubility | Likely polar aprotic solvents |
Spectroscopic Analysis
While direct spectral data for 1-bromo-7-(propan-2-yl)isoquinoline remains limited, analogous brominated isoquinolines exhibit distinct NMR and IR profiles. For example, the bromine atom typically causes deshielding in ¹H-NMR, with aromatic protons appearing between δ 7.5–9.0 ppm . The isopropyl group’s methyl protons resonate as a doublet near δ 1.2–1.5 ppm. Mass spectrometry would show a molecular ion peak at m/z 294 (M⁺) with fragmentation patterns indicative of Br loss .
Synthesis and Manufacturing
Bromination Strategies
The synthesis of 1-bromo-7-(propan-2-yl)isoquinoline typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized isoquinoline precursor. Key methodologies include:
-
Direct Bromination: Using brominating agents like N-bromosuccinimide (NBS) in strong acids (e.g., H₂SO₄) at low temperatures (-15°C to -30°C) to achieve positional selectivity .
-
Indirect Routes: Diazotization of aminoderivatives followed by Sandmeyer reactions, though this method is less common due to scalability issues .
Table 2: Optimized Bromination Conditions
| Parameter | Optimal Value |
|---|---|
| Brominating Agent | NBS or DBI (dibromoisocyanuric acid) |
| Solvent | Concentrated H₂SO₄ |
| Temperature | -30°C to -15°C |
| Reaction Time | 4–5 hours |
| Yield | 50–64% (crude) |
Stepwise Synthesis Protocol
-
Preparation of 7-Isopropylisoquinoline: Achieved via the Pomeranz-Fritsch reaction using β-phenethylamine derivatives and isopropyl-substituted aldehydes.
-
Bromination:
-
Workup: Quench with ice, neutralize with NaHCO₃, and extract with CH₂Cl₂. Purify via column chromatography .
Reactivity and Chemical Behavior
Electrophilic Substitution
The bromine atom deactivates the ring, directing incoming electrophiles to the 5- or 8-positions. For instance, nitration with HNO₃/H₂SO₄ yields 1-bromo-5-nitro-7-isopropylisoquinoline, a precursor for cross-coupling reactions .
Nucleophilic Displacement
The C-Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with piperazine in DMF at 80°C produces 1-piperazinyl derivatives .
Stability Considerations
The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous bases. Storage recommendations include amber vials at 2–8°C to prevent photodegradation .
Applications in Pharmaceutical Research
Enzyme Inhibition
Isoquinoline derivatives exhibit inhibitory activity against detoxifying enzymes. For instance, 3-ethyl-6-phenylquinoline (a structural analog) shows 64% inhibition of Brassinin detoxifying enzyme at 0.30 mM . 1-Bromo-7-(propan-2-yl)isoquinoline could serve as a scaffold for designing similar inhibitors.
Medicinal Chemistry
The compound’s bromine and isopropyl groups make it a versatile intermediate for synthesizing anticancer and antimicrobial agents. For example, coupling with triazole carboxamides yields molecules with enhanced bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume